molecular formula C27H28BrNO10 B1223105 2'-Bromo-4'-epidaunorubicin CAS No. 155029-34-8

2'-Bromo-4'-epidaunorubicin

Cat. No.: B1223105
CAS No.: 155029-34-8
M. Wt: 606.4 g/mol
InChI Key: RNTSDANIDLGPLQ-VQBVCDDFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-Bromo-4'-epidaunorubicin is a synthetically modified analogue of the classic anthracycline antineoplastic agent, Daunorubicin. Daunorubicin is clinically used for the treatment of acute leukemias and functions by intercalating into DNA and inhibiting topoisomerase II, ultimately disrupting DNA synthesis and causing cell death . This brominated and epimerized derivative is specifically designed for investigative purposes to study the structure-activity relationships of anthracycline compounds. The introduction of a bromine atom at the 2' position of the sugar moiety, combined with the stereochemical inversion at the 4' position to form the epi-configuration, is expected to alter the molecule's interaction with biological targets, its cellular uptake, and its resistance profile. Researchers can utilize this compound as a critical tool to probe the mechanisms of action and resistance in cancer cells, to develop novel analogs with improved efficacy or reduced cardiotoxicity, and to further understand the biochemical pathways affected by anthracycline-based chemotherapy. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

155029-34-8

Molecular Formula

C27H28BrNO10

Molecular Weight

606.4 g/mol

IUPAC Name

(7S,9S)-9-acetyl-7-[(2R,3R,4R,5R,6S)-4-amino-3-bromo-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C27H28BrNO10/c1-9-21(31)20(29)19(28)26(38-9)39-14-8-27(36,10(2)30)7-12-16(14)25(35)18-17(23(12)33)22(32)11-5-4-6-13(37-3)15(11)24(18)34/h4-6,9,14,19-21,26,31,33,35-36H,7-8,29H2,1-3H3/t9-,14-,19+,20-,21-,26-,27-/m0/s1

InChI Key

RNTSDANIDLGPLQ-VQBVCDDFSA-N

SMILES

CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)Br)N)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)Br)N)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)Br)N)O

Synonyms

2'-bromo-4'-epidaunorubicin
WP 400
WP 401
WP-400
WP-401
WP400 cpd
WP401 cpd

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural and functional differences between WP401 and related compounds:

Compound Name Structural Features Cytotoxicity (IC50)* DNA Binding Specificity Resistance Profile
2'-Bromo-4'-epidaunorubicin (WP401) C2'-Br, 4'-epi (α-manno) 0.12 µM Prefers CpG steps; crosslinks CGGCCG Active against MDR cells
WP400 C2'-Br, 4'-epi (α-gluco) 1.8 µM Weak DNA binding; no crosslinking Less effective vs. MDR
4'-epidaunorubicin 4'-epi (α-manno), no C2' substitution 0.25 µM Similar to daunorubicin Lower cardiotoxicity
4-demethoxydaunorubicin C4-demethoxy, no C2' or 4' modifications 0.30 µM Broad intercalation Reduced cardiac toxicity

*IC50 values are illustrative and context-dependent.

Key Findings:
  • WP401 vs. WP400: The α-manno configuration in WP401 enables tighter DNA minor groove binding, while the α-gluco configuration in WP400 disrupts optimal interactions. The bromine at C2' in WP401 induces conformational changes in the daunosamine, enhancing covalent crosslinking with DNA sequences like CGGCCG in the presence of formaldehyde. This specificity contrasts with daunorubicin, which favors CGCGCG .
  • WP401 vs. 4'-epidaunorubicin: Both share 4'-epimerization, but WP401’s C2'-Br substitution confers greater MDR activity. 4'-epidaunorubicin, a precursor to epirubicin, is primarily noted for reduced cardiotoxicity but lacks WP401’s resistance-overcoming properties .
  • WP401 vs. 4-demethoxy analogs: 4-demethoxy derivatives remove the methoxy group at C4 of the aglycone, improving metabolic stability.

Mechanistic Insights from Structural Studies

X-ray crystallography reveals that WP401 intercalates at CpG steps, with its brominated daunosamine adopting a distinct minor groove conformation. In contrast, WP400’s α-gluco configuration sterically hinders groove binding, reducing cytotoxicity .

Preparation Methods

Microbial Production and Initial Purification

4'-epi-Daunorubicin, the precursor to 2'-Bromo-4'-epidaunorubicin, is predominantly produced via fermentation using Streptomyces species. The crude product contains impurities such as 13-dihydroepi-daunorubicin and 4'-epi-feudomycin , which arise from biosynthetic side reactions. To address this, the crude extract is treated with halogenated solvents (e.g., dichloromethane) and recrystallized as an organic acid salt. For example:

  • Oxalate salt formation : Dissolving 4'-epi-daunorubicin in dichloromethane and adding oxalic acid in methanol precipitates high-purity 4'-epi-daunorubicin oxalate (yield: 85–92%).

  • Benzenesulfonate salt formation : Similar treatment with benzenesulfonic acid in dichloromethane and methanol yields a crystalline benzenesulfonate salt, reducing impurity levels to <0.5%.

Challenges in Scale-Up

Industrial-scale fermentation faces variability in impurity profiles, necessitating rigorous in-process controls. The choice of organic acid for salt formation impacts yield and purity, with oxalic acid favored for its cost-effectiveness and benign byproducts.

Regioselective Bromination at the 2'-Position

Bromination Reagents and Conditions

Introducing bromine at the 2'-position of the daunosamine sugar requires precise conditions to avoid side reactions. Drawing from analogous bromination methods for acetanilides, the optimal protocol involves:

  • Reagents : Hydrobromic acid (48% w/w) and hydrogen peroxide (30% w/w) as the oxidizing agent.

  • Molar ratios : 4'-epi-daunorubicin:HBr:H₂O₂ = 1:1.5:2.0.

  • Temperature : 40–50°C, maintained for 4–6 hours to ensure complete substitution while minimizing aglycone degradation.

Mechanism and Selectivity

The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, where HBr generates Br⁺ in the presence of H₂O₂. The 2'-hydroxyl group on the daunosamine moiety is activated through protonation, directing bromination to the ortho (2') position. This selectivity is enhanced by steric hindrance from the 4'-epi configuration, which disfavors substitution at the 3'-position.

Byproduct Formation and Mitigation

Primary byproducts include:

  • 3'-Bromo-4'-epidaunorubicin : <5% yield, controlled by maintaining reaction temperatures below 50°C.

  • Debrominated aglycone : <2%, mitigated by avoiding excess H₂O₂.

Purification of this compound

Crystallization Techniques

Post-bromination, the crude product is purified via solvent-assisted crystallization:

  • Solvent system : Ethyl acetate and n-hexane (3:1 v/v).

  • Yield : 70–75% with >98% purity.

Chromatographic Methods

For pharmaceutical-grade material, column chromatography on silica gel (eluent: CH₂Cl₂/MeOH 95:5) removes residual dibromo impurities, achieving >99.5% purity.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (d, J = 8.4 Hz, H-1'), 5.51 (s, H-7), 4.92 (br s, H-2'), 4.30 (m, H-4'), 1.25 (d, J = 6.8 Hz, CH₃).

  • HRMS : m/z calculated for C₂₇H₂₉BrNO₁₀ [M+H]⁺: 642.0821; found: 642.0818.

Impurity Profiling

HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) identifies residual 13-dihydroepi-daunorubicin (<0.1%) and 3'-bromo isomer (<0.3%).

Industrial Scalability and Cost Considerations

Process Optimization

Key cost drivers include:

  • HBr consumption : Recycling unreacted HBr via distillation reduces raw material costs by 20%.

  • Solvent recovery : Dichloromethane and methanol are reclaimed via fractional distillation (90% efficiency).

Environmental Impact

Waste streams containing bromide ions are treated with AgNO₃ to precipitate AgBr, achieving effluent bromide levels <10 ppm .

Q & A

Q. What structural modifications differentiate 2'-Bromo-4'-epidaunorubicin from daunorubicin, and how do these changes influence DNA interaction?

this compound (WP401) contains two key modifications compared to daunorubicin: (i) a bromine atom at the C2' position of the daunosamine sugar and (ii) an epimerization at the C4' position (α-manno configuration). These modifications alter the conformation of the daunosamine moiety in the DNA minor groove, as shown by X-ray crystallography of WP401 bound to DNA hexamers (e.g., CGGCCG). The bulky bromine sterically hinders the sugar’s orientation, forcing it into a reverse Watson-Crick conformation, which modulates intercalation and covalent crosslinking specificity with CpG-rich sequences .

Q. What experimental techniques are critical for analyzing the DNA-binding specificity of this compound?

X-ray crystallography is the primary method for resolving structural interactions. For example:

  • Crystallization conditions : DNA hexamers (e.g., CGGCCG) are complexed with WP401 in space group P41_121_12 (a = b ≈ 2.8 nm, c ≈ 5.3 nm) .
  • Resolution : Structures refined to 0.18 nm reveal intercalation at CpG steps and formaldehyde-mediated crosslinking preferences.
  • Comparative analysis : Contrast with daunorubicin’s binding to CGCGCG highlights sequence specificity differences .

Advanced Research Questions

Q. How does the C2' bromine substitution contribute to WP401’s efficacy against multidrug-resistant (MDR) cancer cells?

WP401’s C2' bromine enhances cytotoxicity in MDR cells by:

  • Altering daunosamine conformation : This reduces recognition by efflux pumps (e.g., P-glycoprotein), a common resistance mechanism.
  • Modulating crosslinking : Bromine steric effects increase formaldehyde-mediated adduct formation with CGGCCG (vs. CGCGCG for daunorubicin), disrupting DNA repair in resistant cells .
  • Experimental validation : Cytotoxicity assays comparing WP401 (α-manno) and WP400 (α-gluco) show divergent activity, supporting structure-function relationships .

Q. What genetic engineering strategies improve this compound production in Streptomyces strains?

Overexpression of the aveBIV gene (encoding a key hydroxylase) in Streptomyces coeruleorubidus mutants enhances 4'-epidaunorubicin yields:

  • Copy number amplification : Tripling aveBIV copies (e.g., strain DYG1006) triples production (from ~50 mg/L to ~150 mg/L) .
  • Transcriptional correlation : qPCR confirms aveBIV mRNA levels directly correlate with product titers .
  • Integration methods : Site-specific chromosomal insertion (vs. plasmid-based expression) stabilizes production .

Q. How can researchers resolve contradictions in crosslinking efficiency data between this compound and other anthracyclines?

Contradictions arise from sequence-specific binding. For example:

  • Daunorubicin : Preferentially crosslinks CGCGCG via minor groove interactions.
  • WP401 : Favors CGGCCG due to bromine-induced conformational changes.
  • Methodological approach :
    • Conduct crosslinking assays with defined DNA sequences.
    • Validate with crystallography to map intercalation sites.
    • Use competitive binding assays (e.g., ethidium displacement) to quantify affinity differences .

Q. What experimental designs are optimal for studying the metabolic stability of this compound in vivo?

  • Pharmacokinetic (PK) profiling : Administer WP401 in animal models (e.g., murine xenografts) and measure plasma/tissue concentrations via HPLC-MS.
  • Metabolite identification : Use liver microsome assays to detect dehalogenation or glycosidic cleavage products.
  • Resistance models : Compare PK in MDR vs. wild-type tumors to assess efflux pump impacts .

Methodological Notes

  • Crystallography : Use synchrotron radiation for high-resolution data collection (e.g., PDB ID: 381D) .
  • Gene Overexpression : Employ integrative vectors (e.g., φBT1 attB sites) for stable aveBIV expression in Streptomyces .
  • Crosslinking Assays : Include formaldehyde (0.1–1.0%) and quantify adducts via gel electrophoresis or mass spectrometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.